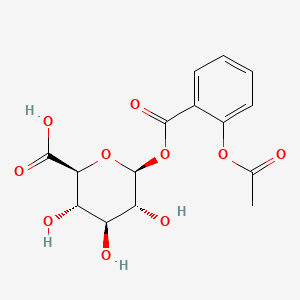
Acetylsalicylic acid acyl-beta-D-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetylsalicylic acid acyl-beta-D-glucuronide is a metabolite of acetylsalicylic acid, commonly known as aspirin. This compound is formed through the conjugation of acetylsalicylic acid with glucuronic acid, facilitated by the enzyme UDP-glucuronosyltransferase. This conjugation process increases the water solubility of the compound, aiding in its excretion from the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetylsalicylic acid acyl-beta-D-glucuronide involves the reaction of acetylsalicylic acid with glucuronic acid. This reaction is typically catalyzed by UDP-glucuronosyltransferase enzymes. The reaction conditions often include a buffered aqueous solution to maintain the enzyme’s activity and stability .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its purity and quality .
Chemical Reactions Analysis
Types of Reactions
Acetylsalicylic acid acyl-beta-D-glucuronide undergoes several types of chemical reactions, including hydrolysis and transacylation. These reactions are significant in the context of its metabolism and potential toxicity .
Common Reagents and Conditions
Hydrolysis: This reaction involves the cleavage of the glucuronide bond, facilitated by water and often catalyzed by enzymes such as glucuronidases.
Transacylation: This reaction involves the transfer of the acyl group from the glucuronide to another molecule.
Major Products Formed
The major products formed from these reactions include salicylic acid and glucuronic acid. These products are further metabolized and excreted from the body .
Scientific Research Applications
Acetylsalicylic acid acyl-beta-D-glucuronide has several scientific research applications:
Mechanism of Action
The mechanism of action of acetylsalicylic acid acyl-beta-D-glucuronide involves its formation through the conjugation of acetylsalicylic acid with glucuronic acid. This process is catalyzed by UDP-glucuronosyltransferase enzymes. The resulting compound is more water-soluble, facilitating its excretion from the body. The molecular targets and pathways involved include the inhibition of cyclooxygenase enzymes, similar to acetylsalicylic acid .
Comparison with Similar Compounds
Similar Compounds
Salicylic acid acyl glucuronide: Another metabolite of salicylic acid, formed through a similar glucuronidation process.
Phenylacetic acid acyl glucuronide: Formed from phenylacetic acid, this compound undergoes similar metabolic pathways.
Uniqueness
Acetylsalicylic acid acyl-beta-D-glucuronide is unique due to its formation from acetylsalicylic acid, a widely used nonsteroidal anti-inflammatory drug. Its study provides insights into the metabolism and excretion of aspirin, contributing to our understanding of its pharmacological and toxicological properties .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-(2-acetyloxybenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O10/c1-6(16)23-8-5-3-2-4-7(8)14(22)25-15-11(19)9(17)10(18)12(24-15)13(20)21/h2-5,9-12,15,17-19H,1H3,(H,20,21)/t9-,10-,11+,12-,15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJPVKQXMOFZPM-HJHSNUOESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=CC=C1C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652420 |
Source


|
| Record name | 1-O-[2-(Acetyloxy)benzoyl]-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24719-72-0 |
Source


|
| Record name | 1-O-[2-(Acetyloxy)benzoyl]-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
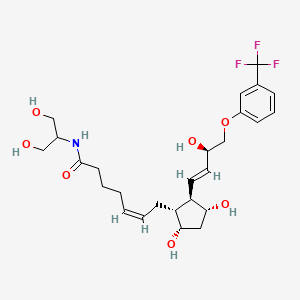
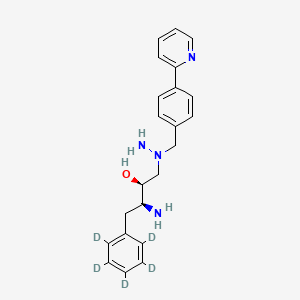
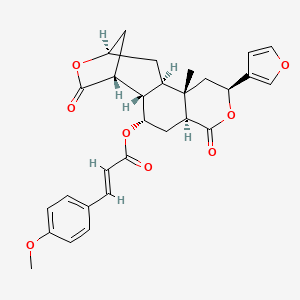

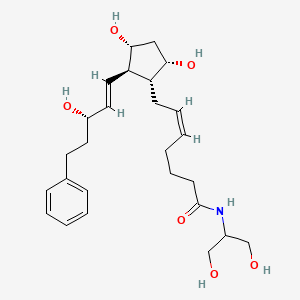
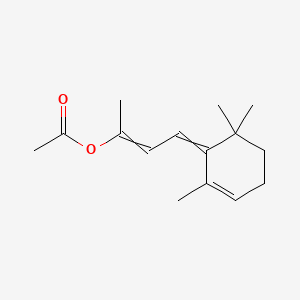
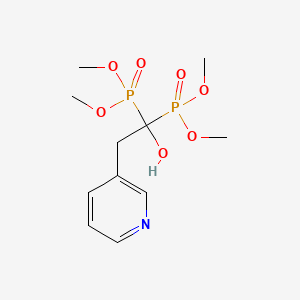
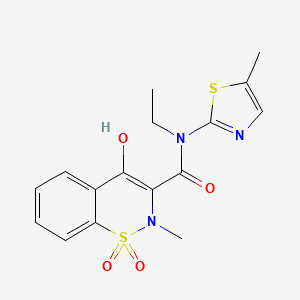


![3-methyl-5-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]penta-2,4-dien-1-ol](/img/structure/B563736.png)
